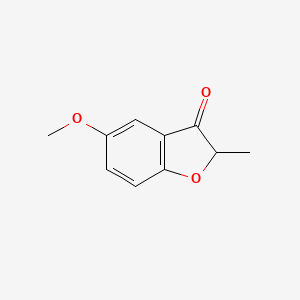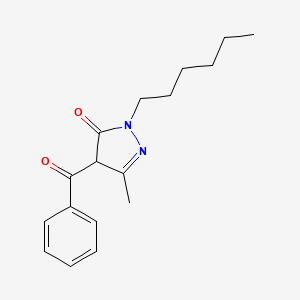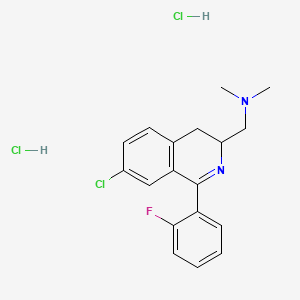
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound with a complex structure that includes a chloro and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the methylation of the amine group to form the dimethylmethanamine moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anxiolytic or sedative.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The pathways involved may include the inhibition of neurotransmitter release or the enhancement of inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Flurazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.
Midazolam: Another benzodiazepine with potent sedative effects.
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties.
Uniqueness
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to its specific structural features, such as the combination of chloro and fluorophenyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
83658-13-3 |
|---|---|
Molecular Formula |
C18H20Cl3FN2 |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C18H18ClFN2.2ClH/c1-22(2)11-14-9-12-7-8-13(19)10-16(12)18(21-14)15-5-3-4-6-17(15)20;;/h3-8,10,14H,9,11H2,1-2H3;2*1H |
InChI Key |
PXEHYZNTHMRIRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


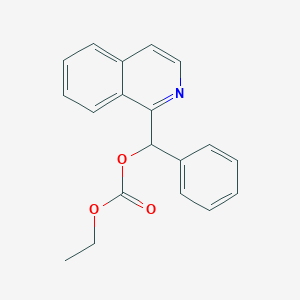

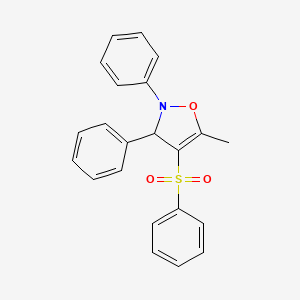
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)

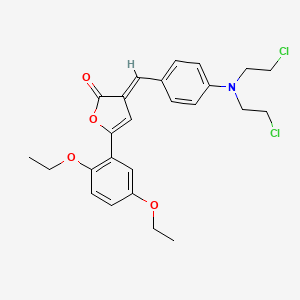
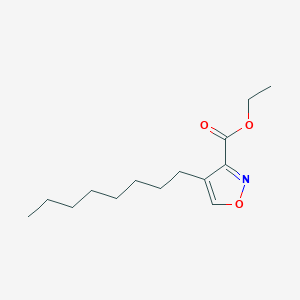
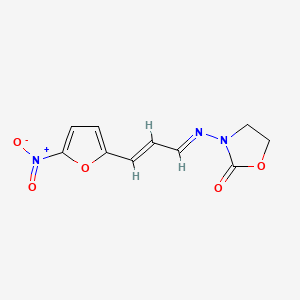
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
